
3-フェニル-1,2,4-オキサジアゾール-5-カルボン酸メチル
説明
“Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate”, often involves the condensation of appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride .Molecular Structure Analysis
The molecular structure of “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” can be complex. For instance, when the 5-position of the 1,2,4-oxadiazole derivative is replaced by chloromethyl, the nematocidal activity of the 1,2,4-oxadiazole derivative against B. xylophilus was found to be better than that of the bromomethyl-substituted compound .Physical and Chemical Properties Analysis
“Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” has a molecular weight of 204.19 . More specific physical and chemical properties such as boiling point, density, etc., are not available in the search results.科学的研究の応用
抗がん活性
1,2,4-オキサジアゾール誘導体は、抗がん特性を含む、多様な生物活性を示すことがわかっています。これらの化合物は、腫瘍の増殖と転移に関与する特定のがん細胞または経路を標的にするように設計できます .
抗炎症および鎮痛特性
これらの誘導体は、炎症と痛みを治療する上でも有望です。これらの化合物の抗炎症および鎮痛効果は、新しい鎮痛薬の候補となります .
抗菌活性
1,2,4-オキサジアゾール誘導体の抗菌活性には、抗菌および抗真菌特性が含まれます。これらの化合物は、新しい抗生物質または抗真菌剤の開発に使用できる可能性があります .
抗ウイルス用途
一部の1,2,4-オキサジアゾール化合物は、抗ウイルス活性を示し、ウイルス感染の治療や抗ウイルス薬の開発の一部としての可能性を示唆しています .
抗うつ効果
1,2,4-オキサジアゾールの構造は、抗うつ効果と関連付けられています。これは、うつ病の新しい治療法のための研究分野を開きます .
不眠症の可能性
これらの化合物は、中枢神経系に作用するため、不眠症などの睡眠障害の治療に役立つ可能性があります .
アルツハイマー病の研究
1,2,4-オキサジアゾール誘導体の潜在的な神経保護特性は、アルツハイマー病などの神経変性疾患の治療の開発に役立つ可能性があります .
抗血管新生活性
これらの化合物は、新しい血管の形成(血管新生)を阻害する可能性があり、がん治療において重要です。なぜなら、腫瘍の増殖に必要な栄養素や酸素が腫瘍に届かないようにすることができるからです .
上記の各用途は、3-フェニル-1,2,4-オキサジアゾール-5-カルボン酸メチルが重要な科学研究への影響を与える可能性のある、独特の分野を表しています。これらの可能性を完全に理解し、活用するには、さらなる研究と臨床試験が必要です。
MDPI - Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery MDPI - Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine [Springer - Synthesis and antimicrobial activity of some new 3– 5- (4 … BMC Chemistry - Design, synthesis, and biological activity of novel 1,2,4-oxadiazole …
作用機序
Target of Action
1,2,4-oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazoles have been studied for their interaction with various targets, leading to changes in cellular processes .
Biochemical Pathways
Related 1,2,4-oxadiazoles have been reported to interfere with pathways associated with bacterial virulence .
Result of Action
Related 1,2,4-oxadiazoles have shown potential as anti-infective agents .
将来の方向性
The future directions for “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand for new hybrid drugs acting against resistant microorganisms .
生化学分析
Biochemical Properties
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The interaction between methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate and these enzymes typically involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.
Cellular Effects
The effects of methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. This compound binds to the active site of target enzymes, forming a stable enzyme-inhibitor complex that prevents substrate binding and catalysis . Additionally, methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate can modulate gene expression by interacting with transcription factors or signaling molecules, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate can lead to sustained inhibition of target enzymes and persistent changes in gene expression, which may have lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate vary with dosage in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate gene expression without causing significant toxicity . At higher doses, methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions.
Metabolic Pathways
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate can influence metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells. The distribution of this compound is influenced by its lipophilicity, allowing it to readily cross cell membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules . It can also be transported into the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins. The localization of methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is regulated by specific targeting signals and post-translational modifications that direct it to its sites of action.
特性
IUPAC Name |
methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGDVOKVOUFRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586157 | |
| Record name | Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259150-97-5 | |
| Record name | Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





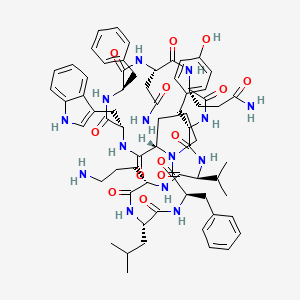
![1-[(4-Phenoxyphenyl)amino]anthraquinone](/img/structure/B1627087.png)

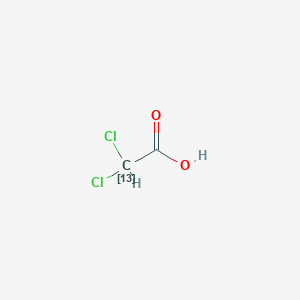
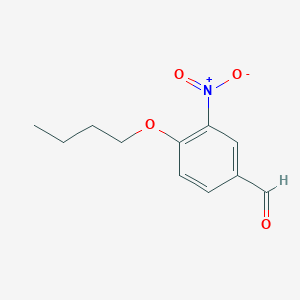
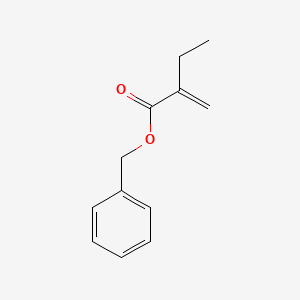
![4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine](/img/structure/B1627099.png)
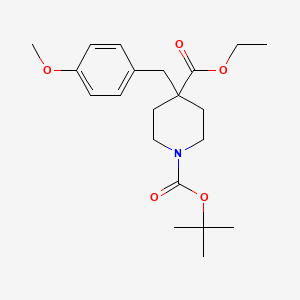
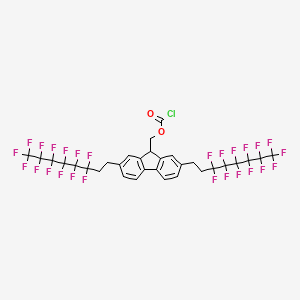

![4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol](/img/structure/B1627104.png)
